Argipressin, asp(5)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

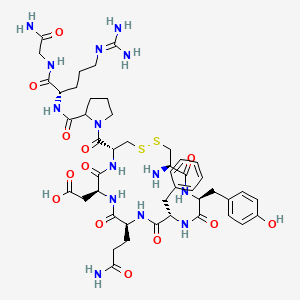

Argipressin, also known as arginine vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus. It plays a crucial role in regulating diuresis, hemodynamic modulation, and behavior. This compound is very similar to oxytocin, differing only in the third and eighth amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argipressin involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of argipressin involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in medical applications .

Chemical Reactions Analysis

Types of Reactions: Argipressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity .

Common Reagents and Conditions: Common reagents used in the reactions of argipressin include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to prevent degradation of the peptide .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, oxidation of the disulfide bonds in argipressin can lead to the formation of more stable analogs .

Scientific Research Applications

Argipressin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and modification. In biology, it is used to study the regulation of water balance and blood pressure. In medicine, argipressin is used to treat conditions like diabetes insipidus and vasodilatory shock. In industry, it is used in the production of various pharmaceuticals .

Mechanism of Action

Argipressin exerts its effects by binding to specific receptors in the body, including V1a, V1b, and V2 receptors. The binding of argipressin to these receptors activates various signaling pathways, leading to vasoconstriction, increased water reabsorption in the kidneys, and release of adrenocorticotropic hormone from the pituitary gland. These actions help regulate blood pressure, water balance, and stress response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to argipressin include oxytocin, desmopressin, and terlipressin. These compounds share structural similarities with argipressin but differ in their specific amino acid sequences and receptor affinities .

Uniqueness: Argipressin is unique in its ability to bind to multiple receptors and exert diverse physiological effects. Unlike oxytocin, which primarily affects uterine contractions and milk ejection, argipressin has a broader range of actions, including vasoconstriction and water reabsorption. Desmopressin and terlipressin are synthetic analogs of argipressin with enhanced stability and specificity for certain receptors, making them useful for specific medical applications .

Properties

CAS No. |

78031-79-5 |

|---|---|

Molecular Formula |

C46H64N14O13S2 |

Molecular Weight |

1085.2 g/mol |

IUPAC Name |

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |

InChI |

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-36(49)63)59-43(71)32(20-37(64)65)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |

InChI Key |

NAGLXTBVIDINFN-HXAPPMQUSA-N |

Isomeric SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)

![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)

![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)

![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)